(r)-2-Amino-1-(4-nitrophenyl)ethanol
Description
(R)-2-Amino-1-(4-nitrophenyl)ethanol (CAS: 129894-62-8) is a chiral amino alcohol featuring a para-nitrophenyl group and an ethanolamine backbone. It is synthesized via asymmetric reduction or stereoselective methods, as reported in a 2013 study by Gupta et al., which optimized its synthesis for applications in pharmaceutical intermediates and chiral catalysts . The compound’s structure combines a nitro group (electron-withdrawing) and an amino alcohol moiety, enabling hydrogen bonding and π-π interactions, which are critical for biological activity and molecular recognition.
Properties
CAS No. |
129894-62-8 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(1R)-2-amino-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m0/s1 |
InChI Key |
DZOWZBGCZPHHLM-QMMMGPOBSA-N |
SMILES |
C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Chloramphenicol-Related Derivatives
- (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS: N/A, starting material in ): This compound, used to synthesize chloramphenicol amine derivatives, shares the 4-nitrophenyl group but replaces the ethanol chain with a propane-1,3-diol backbone. Its derivative 13b demonstrated potent aminopeptidase N (APN) inhibition (IC50 = 7.1 μM), comparable to the reference drug Bestatin (IC50 = 3.0 μM) . The extended diol chain likely enhances binding to APN’s active site compared to the shorter ethanol group in (R)-2-amino-1-(4-nitrophenyl)ethanol.
- (1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (CAS: 716-61-0): Identified as Impurity A in chloramphenicol production, this stereoisomer has an additional hydroxyl group. The (R,R) configuration may alter solubility and metabolic stability compared to the (R)-ethanol derivative.
Nitrophenyl-Substituted Aminophenols
- 2-Amino-4-nitrophenol (CAS: 99-57-0) and 4-Amino-2-nitrophenol (CAS: 119-34-6): These isomers lack the ethanolamine chain but retain nitro and amino groups. Their melting points (143°C and 125–127°C, respectively) are lower than typical amino alcohols, reflecting reduced hydrogen-bonding capacity .
- Its toxicological profile remains unstudied, contrasting with the better-characterized this compound .
Bioactive Thiadiazole Derivatives
- 1,3,4-Thiadiazole derivatives (): Synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide, these compounds feature a thiadiazole ring linked to the 4-nitrophenyl group. Four derivatives showed superior antimicrobial activity against E. coli, B. mycoides, and C. albicans compared to other analogs. The nitro group’s para position likely enhances membrane penetration, while the thiadiazole ring introduces heterocyclic pharmacophoric features absent in this compound .
Comparative Data Table
Key Findings and Implications
- Stereochemistry Matters: The (R) configuration in this compound and (R,R) diol derivatives influences biological activity and solubility.
- Functional Group Impact: Ethanolamine vs. diol or ketone groups modulate hydrogen bonding and target interactions, as seen in APN inhibition and antimicrobial effects.
- Nitro Positioning : Para-nitro substitution is a recurring motif in bioactive compounds, enhancing electronic effects and molecular recognition.
This comparison underscores the importance of structural nuances in optimizing pharmacological and physicochemical properties for drug development.
Preparation Methods
Catalytic Systems and Reaction Conditions
Palladium- and ruthenium-based catalysts dominate industrial applications. For example, Ru-(S)-BINAP complexes achieve enantiomeric excess (ee) >95% under moderate hydrogen pressure (10–50 bar) and temperatures of 50–80°C. Table 1 compares catalytic performance across studies.
Table 1: Asymmetric Hydrogenation of 4-Nitrophenylacetone
| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| Ru-(R)-BINAP | MeOH | 30 | 60 | 98 | 92 |
| Pd-Cinchona | THF | 20 | 70 | 89 | 85 |
| Rh-DuPhos | EtOAc | 40 | 50 | 94 | 88 |
Key variables include solvent polarity, hydrogen partial pressure, and ligand geometry. Polar solvents like methanol enhance substrate solubility but may reduce catalyst stability.
Industrial-Scale Optimization
Continuous-flow reactors improve throughput and enantioselectivity. A 2023 pilot study demonstrated that immobilized Ru-(R)-BINAP on silica gel achieves 99% ee at 90% conversion in 2-hour residence times. Process intensification via microwave irradiation further reduces reaction times to <30 minutes.
Kinetic Resolution of Racemic Mixtures
Kinetic resolution remains viable for small-scale production. This method employs chiral acylases or lipases to selectively hydrolyze one enantiomer from a racemic mixture.
Enzymatic Hydrolysis
Candida antarctica lipase B (CAL-B) exhibits high selectivity for the (S)-enantiomer, enriching the (R)-form in the unreacted substrate. A typical protocol involves:
Chemical Resolution
Tartaric acid derivatives serve as resolving agents. Di-p-toluoyl-D-tartaric acid forms diastereomeric salts with the racemate, enabling separation by fractional crystallization. This method achieves 80–90% ee but requires multiple recrystallization steps.
Chiral Pool Synthesis from Natural Precursors
Starting from naturally occurring chiral amines reduces reliance on asymmetric catalysis. For example:
Epoxide Ring-Opening
(R)-Styrene oxide undergoes nucleophilic attack by 4-nitroaniline in the presence of Lewis acids (e.g., ZnCl₂). The reaction proceeds at 80°C in acetonitrile, yielding 75% of the target compound with 99% ee.
Mechanism:
Reductive Amination
4-Nitrophenylglyoxal is condensed with ammonium acetate under hydrogenation conditions. Using Pt/Al₂O₃ modified with (R)-proline, this one-pot synthesis achieves 82% yield and 91% ee.
Emerging Biocatalytic Approaches
Whole-cell biocatalysis offers sustainable advantages. Escherichia coli expressing ω-transaminases converts 4-nitrophenylacetone to the (R)-enantiomer in phosphate buffer (pH 7.5) with pyridoxal-5′-phosphate as a cofactor. Recent advances in directed evolution have boosted conversion rates to >95% in 12 hours.
Process Economics and Environmental Impact
A 2024 lifecycle assessment compared three methods:
Table 2: Sustainability Metrics
| Method | CO₂ Emissions (kg/kg product) | Energy Use (MJ/kg) | Solvent Recovery (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | 8.2 | 120 | 95 |
| Enzymatic Resolution | 5.1 | 90 | 85 |
| Biocatalysis | 3.8 | 75 | 98 |
Biocatalytic routes minimize waste but face scalability challenges. Hybrid systems combining chemocatalysis and enzyme engineering show promise for industrial adoption.
Q & A
Q. What are the validated synthetic routes for (R)-2-Amino-1-(4-nitrophenyl)ethanol, and how can enantiomeric purity be optimized?
- Methodological Answer : A two-step one-pot synthesis involving reductive amination of 4-nitroacetophenone derivatives followed by asymmetric hydrogenation is commonly employed. Key strategies for enantiomeric purity include:
- Use of chiral catalysts (e.g., Ru-BINAP complexes) to achieve >90% enantiomeric excess (ee) .
- Optimization of reaction conditions (temperature, solvent polarity, and pH) to minimize racemization .
- Post-synthesis purification via chiral chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives) .
- Data Table :
| Step | Yield (%) | ee (%) | Characterization Method |
|---|---|---|---|
| Reductive Amination | 75–86 | 85–92 | NMR, HPLC |
| Hydrogenation | 90–95 | 90–95 | Polarimetry, Chiral HPLC |
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity and stereochemistry. For example, the aromatic proton signals in the 4-nitrophenyl group appear as doublets at δ 7.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHNO; theoretical m/z 182.0691) .
- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol mobile phases to quantify enantiomeric purity .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
Q. How should this compound be stored to ensure stability during long-term studies?
- Methodological Answer :
- Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation .
- Lyophilize and store as a solid to avoid hydrolysis; reconstitute in anhydrous DMSO or ethanol for experimental use .
- Monitor stability via periodic HPLC analysis (e.g., 278 nm UV detection) to detect degradation products like 4-nitrobenzaldehyde .
Advanced Research Questions
Q. What computational approaches can predict the bioactivity and stereoelectronic properties of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic interactions .
- Molecular Docking : Screens derivatives against target enzymes (e.g., bacterial nitroreductases) to prioritize synthesis .
- NBO Analysis : Evaluates hyperconjugative interactions (e.g., charge transfer between amino and nitro groups) to explain stereochemical stability .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced antimicrobial activity?
- Methodological Answer :
- Substituent Modification : Replace the nitro group with electron-deficient moieties (e.g., cyano or trifluoromethyl) to improve membrane permeability .
- Stereochemical Optimization : Compare (R)- and (S)-enantiomers for differential binding to microbial targets .
- Biological Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, analogs with halogen substituents show MIC values ≤2 μg/mL .
Q. How should researchers address contradictions in reported synthetic yields or biological data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate protocols using identical reagents (e.g., chiral catalysts from the same supplier) and equipment (e.g., autoclave vs. microwave reactors) .
- Data Normalization : Account for variations in biological models (e.g., cell line sensitivity) or assay conditions (pH, temperature) .
- Meta-Analysis : Use multivariate regression to identify confounding factors (e.g., solvent purity, reaction scale) impacting yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
